molecular formula C21H27N3OS B6903958 N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide

N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide

Cat. No.: B6903958
M. Wt: 369.5 g/mol
InChI Key: RMNJSKGKJRDBES-UHFFFAOYSA-N
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Description

N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide is a complex organic compound featuring a cyclopropyl group, a phenyl group, a thiazole ring, and a piperidine ring

Properties

IUPAC Name

N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c1-15-14-26-21(22-15)18-9-11-24(12-10-18)13-19(25)23-20(17-7-8-17)16-5-3-2-4-6-16/h2-6,14,17-18,20H,7-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNJSKGKJRDBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2CCN(CC2)CC(=O)NC(C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide typically involves multiple steps:

  • Formation of the Cyclopropyl(phenyl)methyl Intermediate

      Starting Materials: Cyclopropyl bromide and benzyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to form the cyclopropyl(phenyl)methyl intermediate.

  • Synthesis of the Thiazole-Piperidine Intermediate

      Starting Materials: 4-methyl-1,3-thiazole and piperidine.

      Reaction Conditions: The thiazole and piperidine are reacted under reflux conditions in ethanol, with a catalyst such as palladium on carbon (Pd/C) to form the thiazole-piperidine intermediate.

  • Coupling of Intermediates

      Reaction Conditions: The cyclopropyl(phenyl)methyl intermediate is coupled with the thiazole-piperidine intermediate using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM).

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Automated Synthesis: Using robotic systems to handle multiple reaction steps.

    Purification Techniques: Such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidized derivatives of the phenyl and thiazole rings.

  • Reduction

      Reagents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF).

      Products: Reduced forms of the thiazole and piperidine rings.

  • Substitution

      Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).

      Conditions: Carried out in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).

      Products: Halogenated derivatives of the phenyl and thiazole rings.

Scientific Research Applications

N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide has several applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various chemical conditions.
  • Biology

    • Investigated for its potential as a ligand in receptor binding studies.
    • Explored for its effects on cellular pathways and enzyme activities.
  • Medicine

    • Potential therapeutic agent for neurological disorders due to its interaction with neurotransmitter receptors.
    • Studied for its anti-inflammatory and analgesic properties.
  • Industry

    • Utilized in the development of new materials with specific mechanical and chemical properties.
    • Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets:

  • Molecular Targets

    • Neurotransmitter receptors such as GABA and serotonin receptors.
    • Enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
  • Pathways Involved

    • Modulation of neurotransmitter release and uptake.
    • Inhibition of enzyme activity leading to reduced inflammation and pain.

Comparison with Similar Compounds

N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]acetamide can be compared with other compounds featuring similar structural motifs:

  • Similar Compounds

    • N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanamide.
    • N-[cyclopropyl(phenyl)methyl]-2-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]propionamide.
  • Uniqueness

    • The presence of the cyclopropyl group confers unique steric and electronic properties.
    • The combination of the thiazole and piperidine rings enhances its biological activity and specificity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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